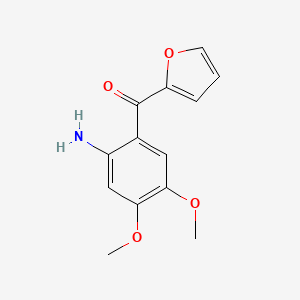
Calpain Inhibitor XI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Calpain Inhibitor XI involves several steps:
Protection of the Amino Group: The L-α-aminobutyric acid is first protected with a benzyloxycarbonyl (Z) group.
Formation of the Amide Bond: The protected amino acid is then reacted with morpholine through a three-carbon methylene bridge (CONH(CH2)3) to form the final compound.
Purification: The product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve a purity of ≥95%.
Análisis De Reacciones Químicas
Calpain Inhibitor XI undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution Reactions: The morpholine ring and the benzyloxycarbonyl group can participate in substitution reactions, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Calpain Inhibitor XI is widely used in scientific research:
Chemistry: It is used to study enzyme catalysis and substrate specificity.
Biology: The compound is employed in enzymatic assays to understand enzyme behavior and biochemical pathways.
Medicine: It serves as a tool to investigate the role of proteases and amidases in various biological processes.
Industry: The compound is used in the development of biochemical techniques and assays.
Mecanismo De Acción
Calpain Inhibitor XI acts as a selective, reversible inhibitor of calpain-1 and calpain-2. The benzyloxycarbonyl group protects the amino functionality, while the morpholine ring introduces a unique steric configuration and electronic environment. This structure allows the compound to effectively inhibit the activity of proteases and amidases by binding to their active sites .
Comparación Con Compuestos Similares
Calpain Inhibitor XI is unique due to its specific structure and inhibitory properties. Similar compounds include:
Calpeptin: A calpain-2 inhibitor with a different structure.
ALLM (Calpain Inhibitor): A peptide aldehyde inhibitor of calpains and cathepsins.
PD 150606: A non-competitive, selective inhibitor of calpain.
These compounds differ in their molecular structures and specific inhibitory mechanisms, making this compound a valuable tool for targeted biochemical research.
Propiedades
Fórmula molecular |
C26H40N4O6 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
benzyl N-[4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34) |
Clave InChI |
TZVQRMYLYQNBOA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Secuencia |
LX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B1639534.png)

![5-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B1639538.png)
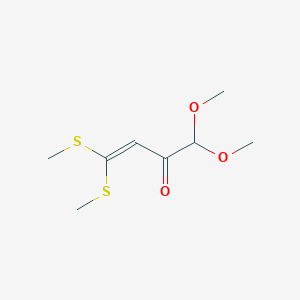

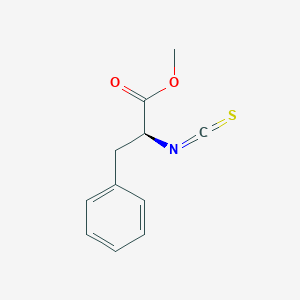
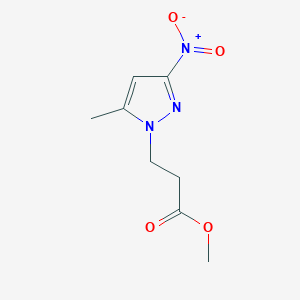
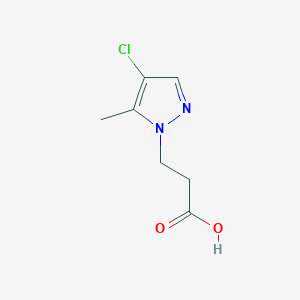



![3-[4-(3-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B1639569.png)
